molecular formula C16H13N3O2 B15306265 Methyl 4-(quinazolin-4-ylamino)benzoate

Methyl 4-(quinazolin-4-ylamino)benzoate

Cat. No.: B15306265
M. Wt: 279.29 g/mol
InChI Key: QIWMXWVSZMFODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(quinazolin-4-ylamino)benzoate is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(quinazolin-4-ylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with quinazoline derivatives under specific conditions. One common method involves the use of a coupling reaction between 4-aminobenzoic acid and quinazoline-4-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(quinazolin-4-ylamino)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(quinazolin-4-ylamino)benzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-(quinazolin-4-ylamino)benzoate involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may inhibit the activity of certain tyrosine kinases, leading to the disruption of signaling pathways that promote cell proliferation and survival. The quinazoline moiety is known to interact with the ATP-binding site of kinases, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

methyl 4-(quinazolin-4-ylamino)benzoate

InChI

InChI=1S/C16H13N3O2/c1-21-16(20)11-6-8-12(9-7-11)19-15-13-4-2-3-5-14(13)17-10-18-15/h2-10H,1H3,(H,17,18,19)

InChI Key

QIWMXWVSZMFODO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.